molecular formula C18H19FOSi B8612375 ({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane CAS No. 649740-37-4

({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane

Cat. No. B8612375
M. Wt: 298.4 g/mol
InChI Key: ZJEUYUGPFCNVME-UHFFFAOYSA-N
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Patent
US06900354B2

Procedure details

A solution of 2.06 g (6.9 mmol) of [4-(3-fluoro-benzyloxy)-phenylethynyl]-trimethyl-silane in 35 ml methanol is treated with 95 mg (0.69 mmol) of solid potassium carbonate. The mixture is stirred at RT for 3 h, concentrated and treated with saturated aqueous sodium hydrogencarbonate. The compound is extracted three times with dichloromethane, dried over magnesium sulfate and concentrated to yield 1.53 g (98%) of a slightly brown oil. MS (neg.ions): m/e=225.4 (M−H).
Quantity
2.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][Si](C)(C)C)=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[CH:14])=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)C#C[Si](C)(C)C)C=CC1
Name
solid
Quantity
95 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with saturated aqueous sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
The compound is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 1.53 g (98%) of a slightly brown oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(COC2=CC=C(C=C2)C#C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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